molecular formula C19H24N6O3 B12709482 2H-1,2,3-Triazolo(4,5-d)pyrimidine-5,7(4H,6H)-dione, 2-(2-(4-morpholinyl)ethyl)-4-phenyl-6-propyl- CAS No. 117740-68-8

2H-1,2,3-Triazolo(4,5-d)pyrimidine-5,7(4H,6H)-dione, 2-(2-(4-morpholinyl)ethyl)-4-phenyl-6-propyl-

Cat. No.: B12709482
CAS No.: 117740-68-8
M. Wt: 384.4 g/mol
InChI Key: YDDFPHUENCSDKS-UHFFFAOYSA-N
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Description

2H-1,2,3-Triazolo(4,5-d)pyrimidine-5,7(4H,6H)-dione, 2-(2-(4-morpholinyl)ethyl)-4-phenyl-6-propyl- is a complex organic compound that belongs to the class of triazolopyrimidines. This compound is known for its potential applications in medicinal chemistry, particularly as a scaffold for the development of kinase inhibitors. Its unique structure allows it to interact with various biological targets, making it a valuable compound for scientific research.

Preparation Methods

The synthesis of 2H-1,2,3-Triazolo(4,5-d)pyrimidine-5,7(4H,6H)-dione, 2-(2-(4-morpholinyl)ethyl)-4-phenyl-6-propyl- involves multiple steps. The synthetic route typically starts with the preparation of the triazolopyrimidine core, followed by the introduction of the morpholinyl, phenyl, and propyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve optimization of these conditions to scale up the synthesis while maintaining the desired properties of the compound .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the triazolopyrimidine core.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.

Scientific Research Applications

2H-1,2,3-Triazolo(4,5-d)pyrimidine-5,7(4H,6H)-dione, 2-(2-(4-morpholinyl)ethyl)-4-phenyl-6-propyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as kinases. By binding to the active site of these enzymes, it can inhibit their activity, leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific target and the context in which the compound is used .

Comparison with Similar Compounds

Similar compounds to 2H-1,2,3-Triazolo(4,5-d)pyrimidine-5,7(4H,6H)-dione, 2-(2-(4-morpholinyl)ethyl)-4-phenyl-6-propyl- include other triazolopyrimidine derivatives. These compounds share a similar core structure but differ in the functional groups attached. The uniqueness of this compound lies in its specific combination of morpholinyl, phenyl, and propyl groups, which confer distinct biological activities and chemical properties .

Properties

CAS No.

117740-68-8

Molecular Formula

C19H24N6O3

Molecular Weight

384.4 g/mol

IUPAC Name

2-(2-morpholin-4-ylethyl)-4-phenyl-6-propyltriazolo[4,5-d]pyrimidine-5,7-dione

InChI

InChI=1S/C19H24N6O3/c1-2-8-23-18(26)16-17(25(19(23)27)15-6-4-3-5-7-15)21-24(20-16)10-9-22-11-13-28-14-12-22/h3-7H,2,8-14H2,1H3

InChI Key

YDDFPHUENCSDKS-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=O)C2=NN(N=C2N(C1=O)C3=CC=CC=C3)CCN4CCOCC4

Origin of Product

United States

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